Doripenem hydrate

Descripción general

Descripción

Doripenem Hidrato, también conocido como Doripenem monohidrato, es un antibiótico carbapenémico de amplio espectro. Se comercializa bajo el nombre de marca Doribax por Janssen. Doripenem Hidrato se utiliza para tratar infecciones intraabdominales y del tracto urinario complicadas. Fue aprobado por la FDA en 2007 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de Doripenem Hidrato implica disolver un producto bruto de Doripenem en agua a 40-70°C. La solución se enfría luego a 0-25°C, seguida de la adición de carbón activado para la decoloración. Después de agitar y filtrar, el filtrado se enfría aún más a 0-10°C para separar el sólido. El sólido se lava luego con una mezcla de isopropanol y agua (relación 4:1) y se seca a 40-60°C bajo presión reducida hasta que el contenido de humedad sea del 4,4-5,5% .

Métodos de Producción Industrial: La producción industrial de Doripenem Hidrato sigue un proceso similar pero a mayor escala. El proceso está diseñado para garantizar una alta pureza, un bajo contenido de disolvente residual y una alta estabilidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Doripenem Hidrato sufre varias reacciones químicas, incluyendo:

Oxidación: Puede ser oxidado bajo condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el grupo sulfamoilaminometil.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Agentes de Sustitución: Halógenos, agentes alquilantes.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de sulfóxidos o sulfonas .

Aplicaciones Científicas De Investigación

Clinical Applications

Indications for Use

Doripenem is primarily indicated for:

- Complicated intra-abdominal infections : It is effective against various Gram-negative and Gram-positive bacteria, including extended-spectrum β-lactamase (ESBL) producing organisms .

- Complicated urinary tract infections : Doripenem has shown efficacy in treating infections caused by susceptible bacteria .

- Pyelonephritis : It is also utilized in managing kidney infections due to its broad-spectrum activity .

Pharmacological Profile

Doripenem's structure provides it with significant resistance to hydrolysis by most β-lactamases, which enhances its effectiveness against resistant strains of bacteria. Its mechanism involves binding to penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to bacterial cell death .

Clinical Trials and Efficacy

Clinical trials have demonstrated doripenem's efficacy in treating severe infections. However, it was withdrawn from use in ventilator-associated pneumonia due to increased mortality rates compared to other treatments like imipenem .

Microbiological Applications

Antimicrobial Susceptibility Testing

Doripenem is widely used in microbiological laboratories for antimicrobial susceptibility testing (AST). It serves as a reference standard in:

- In vitro susceptibility tests : These include disc diffusion methods and minimum inhibitory concentration (MIC) determinations against various microbial isolates .

- Testing against resistant strains : Its effectiveness against ESBL-producing Enterobacteriaceae makes it crucial for identifying suitable treatment options for complicated infections .

Microbial Activity Spectrum

The spectrum of activity for doripenem includes:

- Gram-negative bacteria : Effective against Pseudomonas aeruginosa, Acinetobacter spp., and Enterobacteriaceae.

- Gram-positive bacteria : While less effective against methicillin-resistant Staphylococcus aureus (MRSA), doripenem shows activity against other susceptible strains .

Analytical Applications

Forensic and Toxicological Analysis

this compound is also utilized in analytical chemistry for detecting the compound in various samples:

- High-performance liquid chromatography (HPLC) : This technique is employed to quantify doripenem levels in pharmaceutical formulations and biological samples.

- Mass spectrometry methods : Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are applied for sensitive detection of doripenem in muscle tissues and forensic samples .

Case Studies

Several studies highlight doripenem's application across different clinical scenarios:

Mecanismo De Acción

Doripenem Hidrato ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a penicilina (PBP), que son responsables de la unión cruzada de peptidoglicanos durante la síntesis de la pared celular. Esta unión lleva a la formación de acil-enzimas estables, lo que resulta en una pared celular debilitada que eventualmente se rompe debido a la presión osmótica .

Compuestos Similares:

Meropenem: Similar en estructura y espectro de actividad, pero difiere en su cadena lateral.

Imipenem: Tiene un espectro más amplio contra las bacterias Gram-positivas, pero es menos estable contra ciertas betalactamasas.

Ertapenem: Tiene una vida media más larga, pero un espectro de actividad más estrecho.

Singularidad de Doripenem Hidrato: Doripenem Hidrato tiene un grupo sulfamoilaminometil único que mejora su estabilidad y actividad contra ciertas cepas bacterianas resistentes. También tiene una menor propensión a causar convulsiones en comparación con otros carbapenémicos .

Comparación Con Compuestos Similares

Meropenem: Similar in structure and spectrum of activity but differs in its side chain.

Imipenem: Has a broader spectrum against Gram-positive bacteria but is less stable against certain beta-lactamases.

Ertapenem: Has a longer half-life but a narrower spectrum of activity.

Uniqueness of Doripenem Hydrate: this compound has a unique sulfamoylaminomethyl group that enhances its stability and activity against certain resistant bacterial strains. It also has a lower propensity to cause seizures compared to other carbapenems .

Actividad Biológica

Doripenem hydrate, a member of the carbapenem class of antibiotics, exhibits significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. This detailed article explores its biological activity, mechanisms, susceptibility profiles, and clinical implications based on diverse research findings.

Overview of this compound

This compound is characterized as a potent β-lactam antibiotic that effectively targets various pathogenic bacteria, including those resistant to other antibiotic classes. It is particularly noted for its efficacy against Pseudomonas aeruginosa and Enterobacteriaceae , including strains that produce extended-spectrum beta-lactamases (ESBLs) .

Like other β-lactams, doripenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis. This inhibition leads to cell lysis and death. Doripenem shows a strong affinity for PBP2 and PBP4, making it effective against a broad spectrum of bacteria .

Minimum Inhibitory Concentration (MIC) Values

Doripenem's effectiveness is often quantified using MIC values, which indicate the lowest concentration of an antibiotic that inhibits bacterial growth. The following table summarizes the MIC values for doripenem against various pathogens:

Comparative Efficacy

In comparative studies, doripenem has been shown to be more effective than other carbapenems like imipenem and ertapenem in treating infections caused by certain resistant strains:

- Against Pseudomonas aeruginosa : Doripenem exhibited superior activity compared to imipenem and was comparable to meropenem in several studies .

- Against Enterococcus faecalis : It showed enhanced effectiveness over other tested agents except for imipenem .

Clinical Applications

Doripenem has been approved for treating severe infections such as complicated intra-abdominal infections, complicated urinary tract infections, nosocomial pneumonia, and ventilator-associated pneumonia. Its broad-spectrum activity makes it suitable for empirical treatment in cases where multi-drug-resistant organisms are suspected .

Case Studies and Research Findings

- Case Study on Cystic Fibrosis Patients : A study highlighted that by age 18, approximately 80% of cystic fibrosis patients are infected with Pseudomonas aeruginosa . Doripenem's potent activity against this pathogen makes it a valuable option in managing such infections .

- Experimental Models : In murine models of acute bacteremia induced by Staphylococcus aureus , doripenem demonstrated an effective dose (ED50) of 0.066 mg/kg, showcasing its potential in severe bacterial infections .

- Resistance Mechanisms : Despite its efficacy, resistance mechanisms such as altered PBPs and the production of carbapenemases have been documented, indicating the need for ongoing surveillance and susceptibility testing .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the in vitro antibacterial activity of doripenem hydrate against Gram-negative pathogens like Pseudomonas aeruginosa?

- Methodological Answer : Use standardized broth microdilution assays under CLSI guidelines to determine MIC (Minimum Inhibitory Concentration) values. For P. aeruginosa, include strains with varying β-lactamase production (e.g., TEM, SHV, or ESBL variants). Compare results to other carbapenems (e.g., imipenem, meropenem) using MIC90 values as benchmarks. For example, this compound shows MIC90 values of 8 µg/mL against P. aeruginosa in controlled studies, highlighting its relative efficacy in carbapenem-resistant scenarios .

Q. How does this compound’s stability in aqueous solutions impact experimental design for pharmacokinetic studies?

- Methodological Answer : Conduct stability tests under varying pH (5.0–7.4) and temperature conditions (4°C–25°C) using HPLC-UV quantification. This compound’s β-lactam ring is prone to hydrolysis in acidic environments; thus, buffer solutions with stabilizers (e.g., sodium bicarbonate) are recommended for long-term storage. Data from kinetic studies suggest a degradation half-life of >24 hours at pH 7.0 and 4°C .

Q. What are the key criteria for selecting bacterial strains to evaluate this compound’s spectrum of activity?

- Methodological Answer : Prioritize strains with well-characterized resistance mechanisms (e.g., methicillin-resistant Staphylococcus aureus (MRSA), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae). Include reference strains (e.g., ATCC 25922 for E. coli) and clinical isolates from cystic fibrosis patients, where P. aeruginosa prevalence exceeds 80% .

Advanced Research Questions

Q. How can contradictory MIC values for this compound against Staphylococcus aureus across studies be systematically analyzed?

- Methodological Answer : Perform meta-analyses of published MIC data, stratifying results by strain subtype (e.g., methicillin-susceptible vs. resistant), inoculum size, and growth media (Mueller-Hinton agar vs. cation-adjusted broth). For instance, this compound’s MIC90 of 0.063 µg/mL against S. aureus Smith contrasts with higher values (0.5–1 µg/mL) in carbapenem-resistant isolates, suggesting efflux pump or penicillin-binding protein (PBP) mutations as confounding factors .

Q. What experimental approaches validate this compound’s hydrate form in crystallographic studies, and how does this affect formulation design?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) or powder XRD to confirm hydrate stoichiometry (e.g., monohydrate vs. hemihydrate). Thermogravimetric analysis (TGA) can quantify water loss at 100°C–150°C. Hydrate stability is critical for lyophilized formulations, as crystalline forms exhibit better long-term stability than amorphous counterparts .

Q. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models (e.g., murine bacteremia studies)?

- Methodological Answer : Optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling. For example, in murine bacteremia models, this compound’s ED50 (0.066 mg/kg) against S. aureus Smith correlates with serum concentrations exceeding MIC for >40% of the dosing interval. Compare bioavailability via subcutaneous vs. intravenous administration to refine translational models .

Q. What analytical techniques are most robust for quantifying this compound degradation products in pharmaceutical formulations?

- Methodological Answer : Employ LC-MS/MS to detect hydrolyzed derivatives (e.g., open-ring metabolites). Validate methods per ICH Q2(R1) guidelines, with LOQ (Limit of Quantitation) ≤0.1% w/w. Studies using π-acceptor reagents (e.g., chloranilic acid) show <2% degradation in accelerated stability testing .

Q. Key Considerations for Experimental Design

- Strain Variability : Account for regional resistance patterns (e.g., higher ESBL prevalence in Asia vs. Europe).

- Hydrate Stability : Prefer lyophilized this compound for long-term storage to avoid hydrolysis.

- Analytical Validation : Cross-validate HPLC and LC-MS/MS results with spiked recovery assays (85%–115% acceptable range).

Propiedades

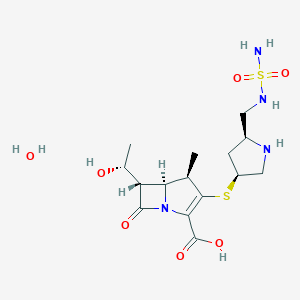

IUPAC Name |

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUBEBXBDGKBTJ-WGLOMNHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957788 | |

| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364622-82-2 | |

| Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, hydrate (1:1), (4R,5S,6S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364622-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doripenem hydrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364622822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,5S,6S)-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-3-({(3S,5S)-5-[(SULFAMOYLAMINO)METHYL]PYRROLIDIN-3-YL}SULFANYL)-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORIPENEM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B035T6NKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.